3-allyl-2-(((3,5-dimethylisoxazol-4-yl)methyl)thio)-5-(furan-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one
Description
Properties
IUPAC Name |
2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-5-(furan-2-yl)-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3S2/c1-4-7-22-18(23)16-14(15-6-5-8-24-15)10-26-17(16)20-19(22)27-9-13-11(2)21-25-12(13)3/h4-6,8,10H,1,7,9H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBZBZXNDKZVQGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CSC2=NC3=C(C(=CS3)C4=CC=CO4)C(=O)N2CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-allyl-2-(((3,5-dimethylisoxazol-4-yl)methyl)thio)-5-(furan-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. Its unique structure, which includes a thieno[2,3-d]pyrimidine core, an allyl group, and a 3,5-dimethylisoxazole moiety, positions it as a candidate for various therapeutic applications.
- Molecular Formula : C22H21N3O2S2
- Molar Mass : 423.55 g/mol
- CAS Number : 379249-75-9
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The presence of the thieno[2,3-d]pyrimidine moiety is known to facilitate interactions with enzymes involved in critical biological pathways. The thiomethyl group can enhance the compound's reactivity and binding affinity towards specific targets.
Biological Activities
Research indicates that compounds similar to 3-allyl-2-(((3,5-dimethylisoxazol-4-yl)methyl)thio)-5-(furan-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one exhibit a range of biological activities:
- Antitumor Activity : Compounds containing thieno[2,3-d]pyrimidine structures have demonstrated significant antitumor properties in various cancer cell lines. For example, derivatives have shown efficacy against breast and liver cancer cells by inducing apoptosis and inhibiting cell proliferation.
- Antimicrobial Properties : The compound exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria. Studies have shown that certain derivatives can inhibit bacterial growth effectively.
- Anti-inflammatory Effects : In vitro studies suggest that this compound may modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.
- Cytotoxicity : Preliminary cytotoxicity assays indicate that the compound can induce cell death in specific cancer cell lines while sparing normal cells.
Table 1: Summary of Biological Activities
Case Study: Antitumor Efficacy
A study published in Pharmaceutical Research evaluated the antitumor effects of thieno[2,3-d]pyrimidine derivatives similar to our compound. The results indicated that these compounds inhibited the growth of MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer) cells by disrupting mitochondrial function and activating caspase pathways, leading to increased apoptosis rates .
Case Study: Antimicrobial Activity
Research conducted on a series of thienyl derivatives revealed potent antibacterial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were significantly lower than those of standard antibiotics, suggesting a promising alternative for antibiotic resistance issues .
Comparison with Similar Compounds
Substituent Variations in Thieno[2,3-d]pyrimidin-4(3H)-one Derivatives
The following table summarizes key analogues and their structural/functional differences:
Key Structural and Functional Insights
Substituent Effects on Bioactivity :
- The 5-aryl/heteroaryl substituent significantly impacts activity. For example, Z22 (5-(4-fluorophenyl)) demonstrates antiviral activity against Dengue NS5 , whereas the target compound’s 5-furan-2-yl group may alter binding due to furan’s electron-rich nature.
- The 2-position substituent also modulates properties. The target compound’s isoxazole-derived thioether may enhance metabolic stability compared to Z23’s tetrahydrofuran-thioether or Z22’s sulfanylpropanamide .
Role of the 3-Allyl Group :
- The allyl group in the target compound and its p-tolyl analogue could facilitate interactions with hydrophobic pockets in proteins, unlike Z22’s phenyl group, which offers rigidity.
Chloromethyl derivatives (e.g., ) are simpler intermediates but lack the pharmacophoric complexity of the target compound.
Preparation Methods
Cyclocondensation of Aminothiophene Derivatives
The thieno[2,3-d]pyrimidinone core is typically synthesized via cyclocondensation of 2-aminothiophene-3-carboxylates with formamide or urea derivatives. For example, heating methyl 2-amino-5-bromothiophene-3-carboxylate with formamide at 150°C yields 5-bromothieno[2,3-d]pyrimidin-4(3H)-one (Scheme 1).
Reaction Conditions :
This method leverages the Thorpe-Ziegler cyclization mechanism, where the aminothiophene’s amine and carbonyl groups undergo intramolecular cyclization to form the pyrimidinone ring.
Halogenation at Position 2
To enable subsequent thioether formation, position 2 of the pyrimidinone core is functionalized with a leaving group. Chlorination using phosphorus oxychloride (POCl₃) in the presence of N,N-dimethylaniline at 80°C affords 2-chlorothieno[2,3-d]pyrimidin-4(3H)-one derivatives.
Key Data :
| Step | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| Cyclocondensation | Formamide, AcOH | 150°C, 8 h | 70 |
| Chlorination | POCl₃, DMAC | 80°C, 4 h | 85 |
Thioether Formation at Position 2
Synthesis of ((3,5-Dimethylisoxazol-4-yl)methyl)thiol
The thiol nucleophile is prepared by reacting (3,5-dimethylisoxazol-4-yl)methanol with thiourea in hydrochloric acid. The intermediate isothiouronium salt is hydrolyzed using sodium hydroxide to yield the corresponding thiol.
Procedure :
Nucleophilic Substitution
The 2-chloro intermediate reacts with ((3,5-dimethylisoxazol-4-yl)methyl)thiol in the presence of potassium carbonate in dimethylformamide (DMF) at 60°C to form the thioether linkage (Scheme 3).
Reaction Metrics :
Allylation at Position 3
Alkylation of Pyrimidinone NH
The NH group at position 3 undergoes alkylation with allyl bromide using sodium hydride (NaH) as a base in tetrahydrofuran (THF). The reaction proceeds at 0°C to room temperature, achieving high regioselectivity (Scheme 4).
Critical Parameters :
Optimization and Scale-Up Considerations
Solvent and Temperature Effects
Catalytic Efficiency in Cross-Coupling
Screenings indicate Pd(PPh₃)₄ outperforms PdCl₂(dppf) in furan coupling, reducing side product formation.
Characterization and Analytical Data
Spectroscopic Validation
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water gradient) confirms >98% purity, with retention time = 12.3 minutes.
Q & A
Q. What are the key structural features of this compound, and how do they influence its reactivity?
The compound contains a thieno[2,3-d]pyrimidine core, an allyl group, a 3,5-dimethylisoxazole moiety, and a furan-2-yl substituent. The thioether linkage between the isoxazole and pyrimidine rings enhances electrophilic substitution reactivity, while the allyl group may participate in cycloaddition or alkylation reactions. The furan ring contributes to π-π stacking interactions with biological targets. Structural analogs lacking these groups (e.g., 5-(p-Tolyl)thieno[2,3-d]pyrimidin-4(3H)-one) show reduced antitumor activity, suggesting critical roles for the isoxazole and allyl groups in bioactivity .
Q. What methodologies are recommended for synthesizing this compound?
Synthesis typically involves multi-step reactions:
- Step 1: Formation of the thieno[2,3-d]pyrimidine core via cyclization of substituted thiophene precursors.
- Step 2: Introduction of the thioether linkage using (3,5-dimethylisoxazol-4-yl)methanethiol under basic conditions (e.g., NaH in DMF).
- Step 3: Allylation at the N3 position using allyl bromide in the presence of a phase-transfer catalyst. Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. How can the compound’s purity and structural integrity be validated?
- Analytical Techniques:
- HPLC-MS for purity assessment (≥95% by area normalization).
- NMR (1H, 13C) to confirm substituent positions (e.g., allyl proton signals at δ 5.2–5.8 ppm).
- FT-IR to verify thioether (C-S stretch at ~650 cm⁻¹) and carbonyl (C=O at ~1680 cm⁻¹) groups .
Advanced Research Questions
Q. How can researchers optimize reaction yields during the introduction of the furan-2-yl group?
- Key Variables:
- Catalyst: Use Pd(PPh₃)₄ for Suzuki-Miyaura coupling with 2-furanboronic acid (yields increase by 20–30% compared to Stille coupling).
- Solvent: Dioxane/water (4:1) at 80°C minimizes side reactions.
- Protection/Deprotection: Temporary protection of the thieno[2,3-d]pyrimidine NH group with Boc anhydride prevents undesired nucleophilic attacks .
Q. How to resolve contradictions in reported biological activity data for this compound?
- Case Study: Discrepancies in antitumor IC₅₀ values (e.g., 2.5 μM vs. 8.7 μM in similar cell lines) may arise from:
- Assay Conditions: Variances in serum concentration (e.g., 5% FBS vs. 10% FBS alter compound bioavailability).
- Metabolic Stability: Hepatic microsome stability assays (e.g., mouse vs. human) can explain species-specific activity differences.
- Comparative Analysis: Cross-test with structural analogs (e.g., 6-methylisoxazole derivatives) to isolate the impact of the furan-2-yl group .
Q. What experimental designs are recommended for studying target interactions?
- Approach 1: Surface Plasmon Resonance (SPR) to quantify binding affinity (KD) with kinases (e.g., EGFR or BRAF).
- Approach 2: Molecular Dynamics Simulations to map interactions between the isoxazole moiety and hydrophobic enzyme pockets.
- Validation: Co-crystallization trials with purified protein targets (e.g., PDB deposition for public reproducibility) .
Q. How to assess the environmental stability of this compound in ecological studies?
- Experimental Framework:
- Hydrolysis: Incubate at pH 2–12 (37°C, 24h) and monitor degradation via LC-MS.
- Photolysis: Expose to UV-A/B light (λ = 300–400 nm) in aqueous solutions; quantify half-life using first-order kinetics.
- Biotic Degradation: Soil microcosm assays with GC-MS to track metabolite formation (e.g., furan ring oxidation products) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
